molecular formula C21H21NO3 B14226900 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 500572-59-8

4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B14226900
CAS No.: 500572-59-8
M. Wt: 335.4 g/mol
InChI Key: VYQXSHDIHWOAHF-UHFFFAOYSA-N
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Description

4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic organic compound belonging to the class of naphthalene carboxamides This compound is characterized by the presence of a butoxy group at the fourth position, a hydroxy group at the first position, and a phenyl group attached to the nitrogen atom of the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

    Carboxylation: 1-Aminonaphthalene is then carboxylated to form 1-amino-2-naphthoic acid.

    Amidation: The carboxylic acid group is converted to a carboxamide by reacting with aniline, resulting in 1-hydroxy-N-phenylnaphthalene-2-carboxamide.

    Alkylation: Finally, the hydroxy group is alkylated with butyl bromide to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-butoxy-1-naphthaldehyde.

    Reduction: Formation of 4-butoxy-1-hydroxy-N-phenyl-2-naphthylamine.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.

Scientific Research Applications

4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer studies, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Lacks the butoxy group, resulting in different solubility and reactivity properties.

    4-Bromo-3-hydroxy-N-phenylnaphthalene-2-carboxamide: Contains a bromine atom instead of a butoxy group, leading to different electronic and steric effects.

    N-(4-Methoxyphenyl)-3-hydroxy-2-naphthamide: Contains a methoxy group instead of a butoxy group, affecting its lipophilicity and biological activity.

Uniqueness

4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of the butoxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

500572-59-8

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

4-butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C21H21NO3/c1-2-3-13-25-19-14-18(20(23)17-12-8-7-11-16(17)19)21(24)22-15-9-5-4-6-10-15/h4-12,14,23H,2-3,13H2,1H3,(H,22,24)

InChI Key

VYQXSHDIHWOAHF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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